molecular formula C9H10ClNO B075067 2-Chloro-4-(dimethylamino)benzaldehyde CAS No. 1424-66-4

2-Chloro-4-(dimethylamino)benzaldehyde

Cat. No. B075067
CAS RN: 1424-66-4
M. Wt: 183.63 g/mol
InChI Key: XSQFAWMDRFSIMY-UHFFFAOYSA-N
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Description

2-Chloro-4-(dimethylamino)benzaldehyde is a chemical compound that has been the subject of various scientific studies due to its potential applications in organic synthesis, material science, and as a precursor in the synthesis of complex molecules. Its structure, chemical reactions, physical and chemical properties have been explored to understand its behavior and potential utility in different fields of chemistry.

Synthesis Analysis

The synthesis of 2-Chloro-4-(dimethylamino)benzaldehyde and related compounds often involves catalytic reactions and specific reagents to introduce or modify functional groups. For instance, asymmetric addition of dimethylzinc to benzaldehyde catalyzed by chiral amino alcohols demonstrates the creation of complex structures from simpler aldehydes and highlights the importance of catalysts in achieving enantioselectivity in chemical synthesis (Yamakawa & Noyori, 1999).

Molecular Structure Analysis

Detailed studies on the molecular structure of 2-Chloro-4-(dimethylamino)benzaldehyde have been performed using various spectroscopic techniques. Ab-initio and DFT calculations provide insights into the optimized geometry, vibrational frequencies, and thermodynamic parameters, which are crucial for understanding the stability and reactivity of the molecule (Rocha et al., 2015).

Chemical Reactions and Properties

This compound participates in numerous chemical reactions, forming complexes and exhibiting behavior that is significant for synthetic chemistry. For example, its interaction with dimethylzinc and other reagents underlines its versatility in forming compounds with varied structural and chemical properties. The synthesis of novel dinuclear N-substituted 4-(dimethylamino)benzaldehyde thiosemicarbazonates of rhenium(I) showcases the compound's ability to form chelate rings and participate in complexation reactions, which is valuable for the development of coordination compounds (Argibay-Otero et al., 2020).

Physical Properties Analysis

The physical properties, including melting points and thermal behavior, are essential for the practical application and handling of 2-Chloro-4-(dimethylamino)benzaldehyde. These properties are determined through experimental measurements such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), providing data on the compound's stability and behavior under various conditions.

Chemical Properties Analysis

The chemical properties of 2-Chloro-4-(dimethylamino)benzaldehyde, such as its reactivity, interaction with other chemical species, and participation in various chemical reactions, are central to its applications in synthetic chemistry. Studies focusing on its vibrational spectra, normal coordinate analysis, and electron transfer reactions contribute to a comprehensive understanding of its chemical behavior and potential as a versatile reagent in organic synthesis and material science (Kushto & Jagodzinski, 1998).

Scientific Research Applications

  • Asymmetric Catalysis : In a study by Yamakawa and Noyori (1999), 2-Chloro-4-(dimethylamino)benzaldehyde was used in the asymmetric addition of dimethylzinc to benzaldehyde, catalyzed by (2S)-3-exo-(dimethylamino)isobornenol [(2S)-DAIB]. This process highlighted the importance of molecular orbital and density functional calculations in understanding the enantioselectivity of the reaction (Yamakawa & Noyori, 1999).

  • Corrosion Inhibition : Singh et al. (2016) explored 4(N,N-dimethylamino) benzaldehyde nicotinic hydrazone as a corrosion inhibitor for mild steel in 1 M HCl solution. Their findings showed its efficiency as a mixed type corrosion inhibitor, with spontaneous adsorption obeying Langmuir's adsorption isotherm (Singh et al., 2016).

  • Kinetics and Mechanism of Oxidation : Krishnasamy et al. (2007) studied the kinetics of oxidation of substituted benzaldehydes by 4-(dimethylamino)pyridinium chlorochromate (DMAPCC). They found a unit order dependence of the reaction with respect to [DMAPCC] and [benzaldehyde], catalyzed by H+ ions (Krishnasamy et al., 2007).

  • Formation of Iminium Salts : A study by Froschauer et al. (2013) revealed that 4-(Dimethylamino)benzaldehyde could be alkylated at the N atom by various alkylating agents, forming iminium salts which are prone to hydrolysis (Froschauer et al., 2013).

  • Crystal Growth and Physical Properties : Jebin et al. (2016) conducted a study on the crystal growth and physical properties of 4-(dimethylamino)benzaldehyde-2,4-dinitroaniline. They analyzed its optical, thermal, and nonlinear optical properties, providing insights into its potential applications in materials science (Jebin et al., 2016).

Safety And Hazards

The compound causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray . If inhaled, the victim should be moved to fresh air and kept at rest in a position comfortable for breathing .

properties

IUPAC Name

2-chloro-4-(dimethylamino)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClNO/c1-11(2)8-4-3-7(6-12)9(10)5-8/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSQFAWMDRFSIMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=C(C=C1)C=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8061686
Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Molecular Weight

183.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-(dimethylamino)benzaldehyde

CAS RN

1424-66-4
Record name 2-Chloro-4-(dimethylamino)benzaldehyde
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Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Record name 2-Chloro-4-(dimethylamino)benzaldehyde
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Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Record name Benzaldehyde, 2-chloro-4-(dimethylamino)-
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Record name 2-chloro-4-dimethylaminobenzaldehyde
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
7
Citations
R Akram, A Arshad, SU Dar, M Basharat… - Polymers for …, 2020 - Wiley Online Library
Fluorescent nanoprobes are highly desirable toolkit for bioimaging applications. This study reports the first example for the synthesis of a nontoxic prototypical fluorescent organic …
Number of citations: 4 onlinelibrary.wiley.com
WE Meyer, AS Tomcufcik, PS Chan… - Journal of medicinal …, 1989 - ACS Publications
A series of 5-(l-piperazinyl)-lif-l, 2, 4-triazol-3-amines was synthesized and screened for antihypertensiveand diuretic activity in spontaneously hypertensive rats (SHR). One compound, …
Number of citations: 28 pubs.acs.org
MO Radwan, HI Ciftci, TFS Ali, DE Ellakwa, R Koga… - Molecules, 2019 - mdpi.com
S-trityl-l-cysteine (STLC) is a well-recognized lead compound known for its anticancer activity owing to its potent inhibitory effect on human mitotic kinesin Eg5. STLC contains two free …
Number of citations: 22 www.mdpi.com
D Ginsburg - Journal of the American Chemical Society, 1951 - ACS Publications
In continuation of previous experiments, the re-action of aromatic aldehydes with/-butyl hypochlorite was studied. The only reference in the published literature to such a reaction was a …
Number of citations: 59 pubs.acs.org
APFSINL MICROPROBE - pubs.rsc.org
The appearance of molecular or cluster ions in the mass spectra of inorganic solids is a characteristic feature of laser microprobe mass analysis (LAMMA). LAMMA spectra can be used …
Number of citations: 0 pubs.rsc.org
T Fu, S Qin, H He, K Zhang, W Zhang, X Tang, W Wu - Metabolites, 2022 - mdpi.com
The mechanism of action of Ardisia japonica in the treatment of immune liver injury was systematically analyzed from the perspective of the biological metabolic network by using non-…
Number of citations: 3 www.mdpi.com
C Hansch, DG Crosby, M Sadoski, A Leo… - Journal of the …, 1951 - ACS Publications
The vapor-phase catalytic dehydrocyclization of six aromatic anils to indoles and quinolines, using a chromium-copper catalyst at temperatures of 500-575, has been carried out. …
Number of citations: 10 pubs.acs.org

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